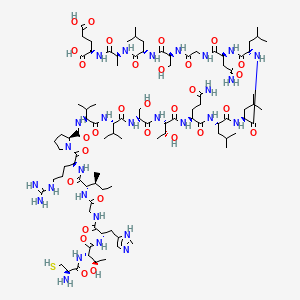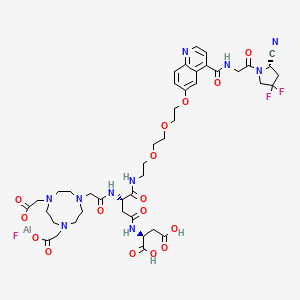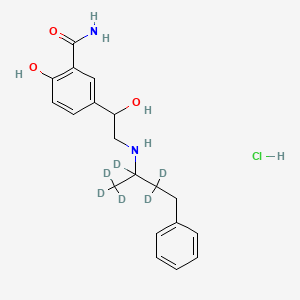
Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrodehydrodiconiferyl alcohol 9-O- is a naturally occurring neolignan, a type of secondary metabolite found in plants. It belongs to the class of compounds known as dihydrobenzo[b]furan lignans, which are characterized by their unique structural features and biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodehydrodiconiferyl alcohol 9-O- typically involves the dimerization of coniferyl alcohol. One concise synthetic route includes the use of Rh2[S-DOSP]4-catalyzed intramolecular C–H insertion . This method allows for the formation of the dihydrobenzo[b]furan core, which is a key structural component of the compound.
Industrial Production Methods
While specific industrial production methods for dihydrodehydrodiconiferyl alcohol 9-O- are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrodehydrodiconiferyl alcohol 9-O- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Dihydrodehydrodiconiferyl alcohol 9-O- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of neolignans.
Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Mecanismo De Acción
The antifungal activity of dihydrodehydrodiconiferyl alcohol 9-O- is primarily due to its ability to disrupt the plasma membrane of fungal cells. Studies have shown that it forms pores in the membrane, leading to membrane depolarization and cell death . This pore-forming action is a key aspect of its mechanism of action, making it effective against various fungal strains.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucoside
- Dehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside
Uniqueness
Dihydrodehydrodiconiferyl alcohol 9-O- is unique due to its specific structural features and biological activities. Its ability to form pores in fungal membranes sets it apart from other similar compounds, which may have different mechanisms of action or less potent antifungal properties.
Propiedades
Fórmula molecular |
C25H32O10 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23+,25+/m0/s1 |
Clave InChI |
GZLTWCGHVQYMHT-PBSLLFOFSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
SMILES canónico |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)



![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)




![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)

